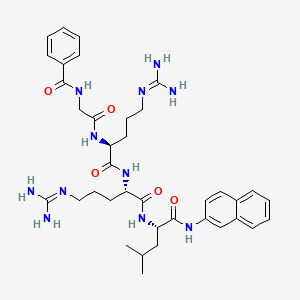phosphanium bromide CAS No. 72641-24-8](/img/structure/B14452939.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide: is a chemical compound known for its unique structure and properties It consists of a dithiane ring, a propan-2-yl group, and a triphenylphosphanium moiety, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the dithiane and propan-2-yl groups. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and as a precursor for other phosphorus-containing compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including catalysts and ligands for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The specific pathways and targets involved would depend on the particular application and reaction environment.
Comparación Con Compuestos Similares
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes but lacking the dithiane ring.
Dithiane Derivatives: Compounds containing the dithiane ring, used in various synthetic applications.
Phosphonium Salts: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness: The uniqueness of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide lies in its combination of the dithiane ring and the triphenylphosphanium moiety. This unique structure imparts specific reactivity and properties that can be leveraged in various chemical reactions and applications.
Propiedades
Número CAS |
72641-24-8 |
|---|---|
Fórmula molecular |
C25H28BrPS2 |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17,21,25H,11,18-20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JTFCJQDMDUCCAA-UHFFFAOYSA-M |
SMILES canónico |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


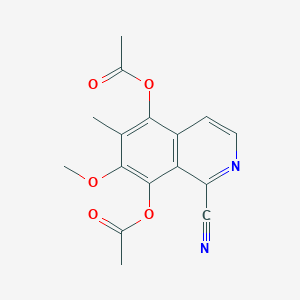


![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
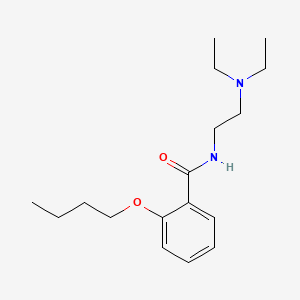
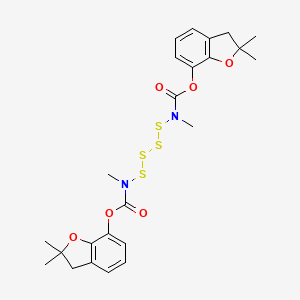
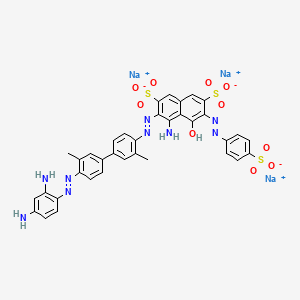
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
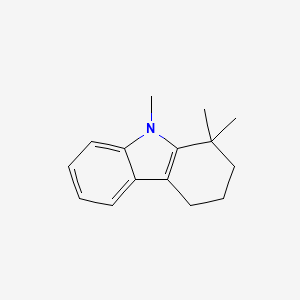
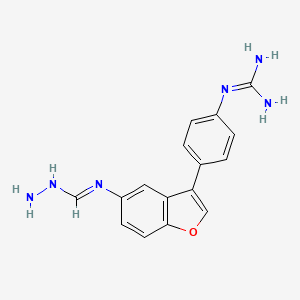
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)

